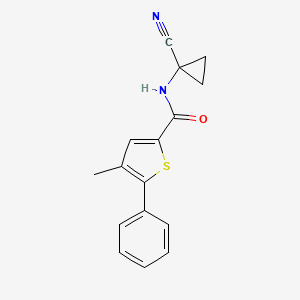
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CPMPTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPMPTC belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been studied for its potential applications in drug discovery and development. In particular, N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been shown to exhibit inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. These enzymes are known to play important roles in various disease states, including cancer, inflammation, and viral infections. Therefore, N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has the potential to be developed into a therapeutic agent for the treatment of these diseases.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The specific enzymes targeted by N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide and the exact binding mode of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide to these enzymes are still being investigated.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various cell lines and animal models. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and HCV. However, the exact mechanisms by which N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide exerts these effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide exhibits a broad range of biological activities, making it a useful tool for investigating the roles of various enzymes in disease states. However, one limitation of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide. One area of interest is the development of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation. Additionally, further investigation of the specific enzymes targeted by N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide and the exact binding mode of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide to these enzymes could provide valuable insights into the mechanisms of enzyme activity and potential targets for drug development. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide could facilitate the production of larger quantities of the compound for use in research and drug development.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 1-cyanocyclopropane with 4-methyl-5-phenylthiophene-2-carboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to yield N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide. The overall yield of this synthesis method is reported to be around 50%.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXKWLNIFOBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2(CC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

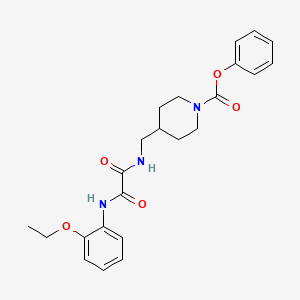
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)

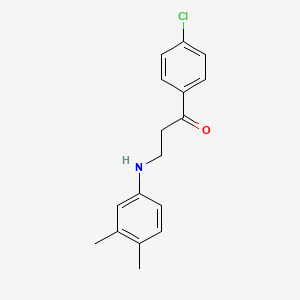
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)
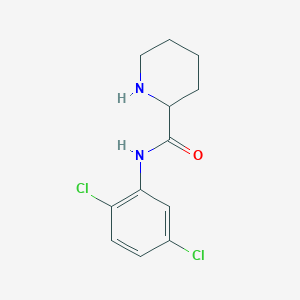
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)
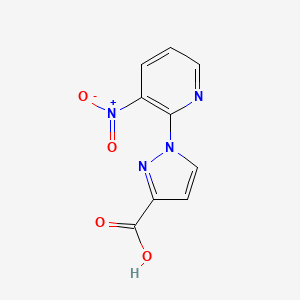
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)
![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)